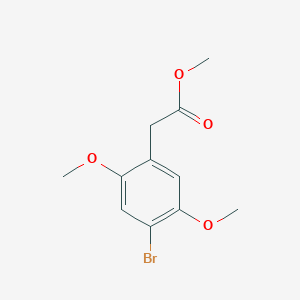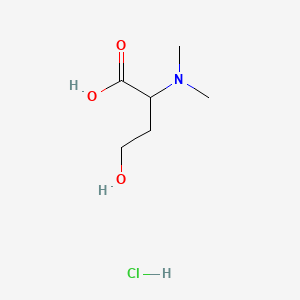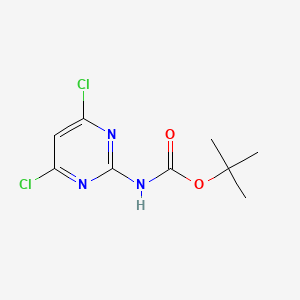![molecular formula C9H12O4 B13494978 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid, also known as spiro[2.2]pentane-1-carboxylic acid, is a cyclic compound characterized by a spiro carbon framework that contains both carboxylic acid and ester functional groups. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid involves several steps, typically starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester and carboxylic acid groups into their respective alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This can lead to various biological effects, depending on the context and the specific targets involved .
Comparison with Similar Compounds
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can be compared with other spirocyclic compounds, such as spiro[2.2]pentane-1-carboxylic acid and its derivatives. These compounds share the spirocyclic framework but differ in their functional groups and overall structure. The presence of both carboxylic acid and ester groups in this compound makes it unique and imparts distinct chemical properties .
Similar compounds include:
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-ethoxycarbonylspiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-2-13-7(12)9(6(10)11)5-8(9)3-4-8/h2-5H2,1H3,(H,10,11) |
InChI Key |
HVYVVHOFJBQZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC12CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


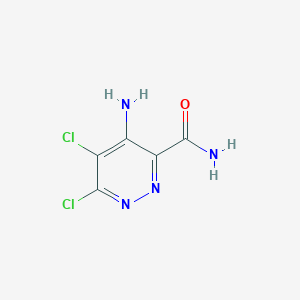
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
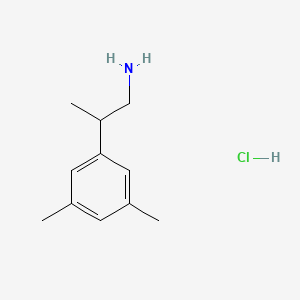
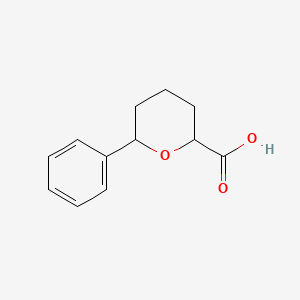
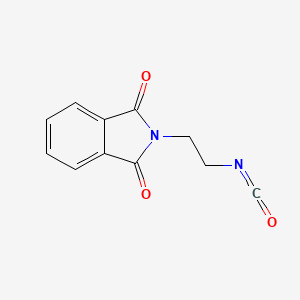
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)

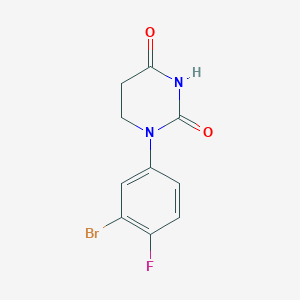
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
